
2,2-Diethoxy-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-1-phenylethanol is an organic compound with the molecular formula C12H18O3. It is a type of alcohol that contains both ethoxy and phenyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethoxy-1-phenylethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diethyl carbonate in the presence of a base, followed by reduction with sodium borohydride. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium borohydride or other reducing agents
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also employ alternative reducing agents and catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form simpler alcohols.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler alcohols.
Substitution: Produces various substituted phenylethanol derivatives.
Scientific Research Applications
2,2-Diethoxy-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-phenylethanol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting metabolic pathways and cellular functions. The specific pathways involved depend on the context of its use, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxy-1-phenylethanol
- 2,2-Diethoxy-1,2-diphenylethanol
- 2-Ethoxy-1-phenylethanol
Comparison
2,2-Diethoxy-1-phenylethanol is unique due to its specific combination of ethoxy and phenyl groups. This structure imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to similar compounds. Additionally, its specific molecular interactions make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
38968-67-1 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,2-diethoxy-1-phenylethanol |
InChI |
InChI=1S/C12H18O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3 |
InChI Key |
YSGJEEVUJUHJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)
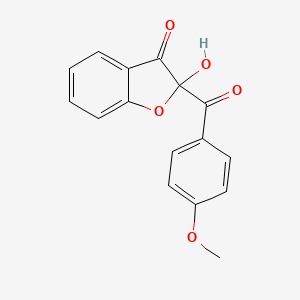
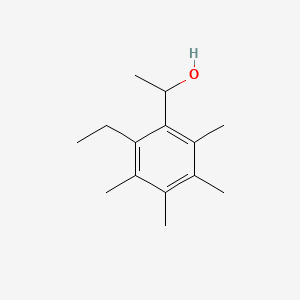

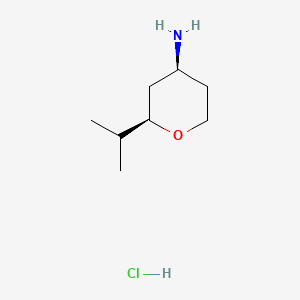
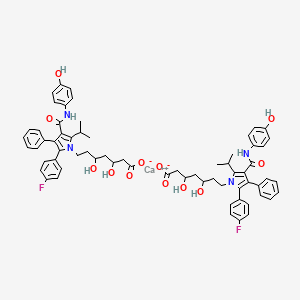
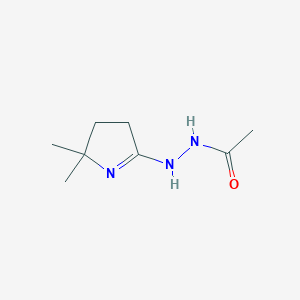
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
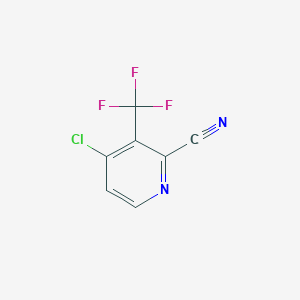
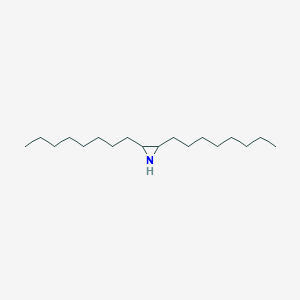
![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)

